
Fmoc-Cys(Ddm)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys(Ddm)-OH: is a derivative of cysteine, an amino acid, where the thiol group is protected by the 4,4’-dimethoxytrityl (Ddm) group, and the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis to prevent unwanted reactions at the thiol and amino groups during the assembly of peptide chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-Cys(Ddm)-OH is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis. It allows for the selective protection and deprotection of functional groups, facilitating the assembly of complex peptide sequences.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the development of peptide-based drugs and therapeutic agents.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and in the development of new drug candidates. It is also used in the synthesis of peptide-based materials for various industrial applications.
Wirkmechanismus
Target of Action
Fmoc-Cys(Ddm)-OH is a novel L-cysteine derivative that utilizes the diphenylmethyl type protecting groups for thiol protection . The primary target of this compound is the cysteine residue in peptide sequences, specifically during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
The compound interacts with its target by preventing the risk of racemization during the incorporation of the cysteine residue in Fmoc-SPPS . Racemization is a process that can lead to a change in the spatial arrangement of the molecule, potentially affecting its function. By preventing this, this compound ensures the correct spatial configuration of the peptide sequence is maintained .
Biochemical Pathways
This compound plays a crucial role in the synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . This process involves a series of reactions that lead to the formation of peptide bonds, which are essential for creating the peptide sequences that make up proteins .
Result of Action
The result of this compound’s action is the successful synthesis of peptide sequences with reduced risk of racemization . This leads to the production of correctly configured peptides, which are essential for the formation of functional proteins.
Action Environment
The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the pH, temperature, and the presence of other reagents can affect the compound’s efficacy and stability. For example, the compound is compatible with Fmoc-Cys(Trt) for regioselective disulfide construction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Cys(Ddm)-OH typically involves the protection of the thiol group of cysteine with the 4,4’-dimethoxytrityl group and the protection of the amino group with the 9-fluorenylmethyloxycarbonyl group. The process generally follows these steps:
Protection of the Thiol Group: The thiol group of cysteine is protected by reacting it with 4,4’-dimethoxytrityl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by reacting the intermediate with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to streamline the process and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection Reactions: The primary reactions involving Fmoc-Cys(Ddm)-OH are deprotection reactions to remove the protecting groups. The Fmoc group is typically removed using a base such as piperidine, while the Ddm group is removed using an acid like trifluoroacetic acid.
Coupling Reactions: this compound can undergo coupling reactions to form peptide bonds with other amino acids. This is usually facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Ddm removal.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products:
Deprotected Cysteine: After removal of the protecting groups, free cysteine is obtained.
Peptide Chains: When used in peptide synthesis, the major products are the desired peptide chains with cysteine residues.
Vergleich Mit ähnlichen Verbindungen
Fmoc-Cys(Trt)-OH: This compound uses the trityl (Trt) group to protect the thiol group instead of the Ddm group.
Fmoc-Cys(Acm)-OH: This compound uses the acetamidomethyl (Acm) group for thiol protection.
Uniqueness: Fmoc-Cys(Ddm)-OH is unique in its use of the 4,4’-dimethoxytrityl group for thiol protection, which offers different deprotection conditions and stability compared to other protecting groups like trityl and acetamidomethyl. This can be advantageous in certain synthetic routes where specific deprotection conditions are required.
Eigenschaften
IUPAC Name |
(2R)-3-[bis(4-methoxyphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S/c1-38-23-15-11-21(12-16-23)31(22-13-17-24(39-2)18-14-22)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKLLPRLHKYJJ-PMERELPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)SC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
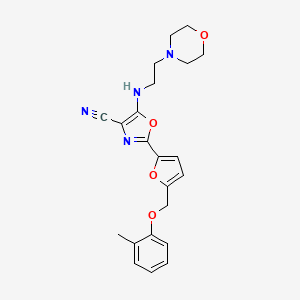
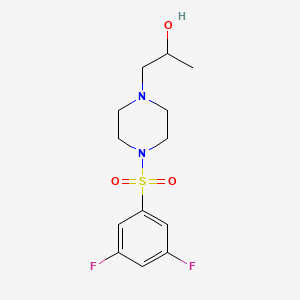
![2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2358895.png)
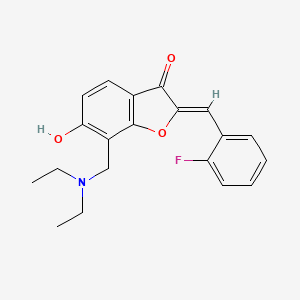
![6-[(2Z)-3,3-Dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoic acid;bromide](/img/structure/B2358897.png)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2358898.png)
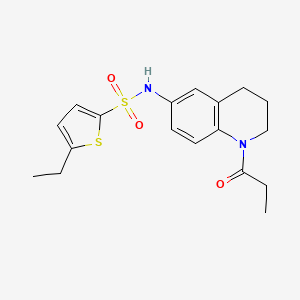

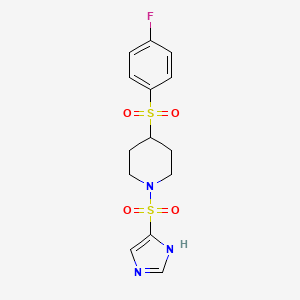
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2358905.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2358907.png)
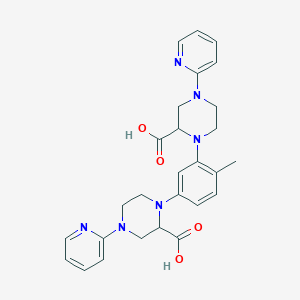
![N-(4-butylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2358909.png)
![2-(2-(4-(mesitylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358910.png)
